![molecular formula C7H6BrN3O3 B13685857 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate
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Overview
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate typically involves the reaction of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine with carboxylic acid under specific conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis, which has been shown to yield high purity products efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Material Science: The compound is explored for its properties in creating new materials with specific functionalities.
Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Another triazole-pyridine compound with similar structural features.
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: A methylated derivative with distinct properties.
Uniqueness
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H6BrN3O3 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrate |
InChI |
InChI=1S/C7H4BrN3O2.H2O/c8-4-1-5(7(12)13)6-10-9-3-11(6)2-4;/h1-3H,(H,12,13);1H2 |
InChI Key |
WYQYFKYNFMEZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Br)C(=O)O.O |
Origin of Product |
United States |
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